molecular formula C20H32O4 B15180093 (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate CAS No. 94277-25-5

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate

Cat. No.: B15180093
CAS No.: 94277-25-5
M. Wt: 336.5 g/mol
InChI Key: YJWUPTQDYZNFDR-UHFFFAOYSA-N
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Description

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate is a chemical compound with the molecular formula C20H32O4 and a molecular weight of 336.46568 g/mol . It is known for its unique structure, which includes an octahydro-4,7-methano-1H-indenediyl core linked to two methylene diisobutyrate groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate typically involves the reaction of octahydro-4,7-methano-1H-indene with methylene diisobutyrate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins

Mechanism of Action

The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate include other derivatives of octahydro-4,7-methano-1H-indene and methylene diisobutyrate. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

What sets this compound apart is its unique combination of the octahydro-4,7-methano-1H-indenediyl core with methylene diisobutyrate groups. This structure imparts distinct chemical properties, making it valuable for specific scientific and industrial applications .

Properties

CAS No.

94277-25-5

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

[3-(2-methylpropanoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl 2-methylpropanoate

InChI

InChI=1S/C20H32O4/c1-11(2)19(21)23-9-15-8-16-13-5-6-14(7-13)18(16)17(15)10-24-20(22)12(3)4/h11-18H,5-10H2,1-4H3

InChI Key

YJWUPTQDYZNFDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)C(C)C

Origin of Product

United States

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